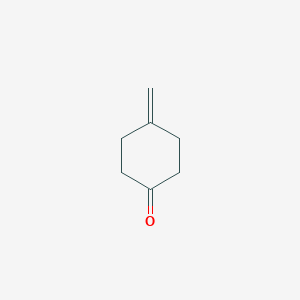

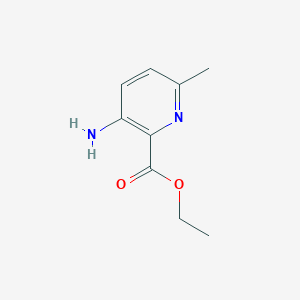

![molecular formula C9H11NO2 B1296852 2,2-二甲基苯并[d][1,3]二氧戊环-5-胺 CAS No. 6324-89-6](/img/structure/B1296852.png)

2,2-二甲基苯并[d][1,3]二氧戊环-5-胺

描述

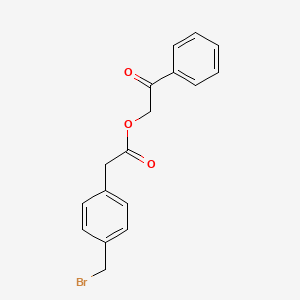

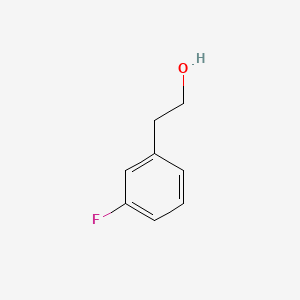

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine is a useful research chemical . It is a heterocyclic compound with a unique chemical structure. It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol .

Molecular Structure Analysis

The InChI code for 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine is 1S/C9H11NO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,10H2,1-2H3 . This indicates the presence of two methyl groups attached to a benzodioxol ring, with an amine group attached to the 5-position of the ring .Physical And Chemical Properties Analysis

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine has a boiling point of 269.3 °C . It is a viscous liquid to solid at room temperature . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学研究应用

Chemical Shifts in Stereochemistry Determination

The cyclic ketals of tartaric acid, synthesized from dimethyl tartrate, such as DPD and DND, utilize amides of alpha-chiral primary amines, showing significant chemical shift differences based on stereochemistry. This method allows for the assignment of the absolute configuration of amine substrates, with DND amides showing larger shift differences than DPD amides, facilitating more accurate stereochemical assignments (You-Jin Shim & Kihang Choi, 2010).

Modification of Polyvinyl Alcohol/Acrylic Acid Hydrogels

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through a condensation reaction with various amines, resulting in amine-treated polymers with enhanced thermal stability and promising antibacterial and antifungal activities. This modification has implications for medical applications, showing the versatility of amine compounds in polymer science (H. M. Aly & H. L. A. El-Mohdy, 2015).

Synthesis of Dibenzo[b,j][1,10]Phenanthroline and Its Ru Complex

The synthesis of 5,8-dimethyl-dibenzo[b,j][1,10]phenanthrolines through a two-step process, including a Buchwald-Hartwig amination, leads to the production of complexes potentially useful for dye-sensitized solar cells and other optoelectronic devices. This showcases the role of specific amine derivatives in the development of advanced materials (N. Johnson & H. Ji, 2019).

Fluorescent Probes for CO2 Detection

Novel fluorescent probes based on the 1,2,5-triphenylpyrrole core containing tertiary amine moieties were developed for the quantitative detection of low levels of CO2. One such probe, TPP-TDMAE, demonstrated selective, fast, and iterative responses to CO2, highlighting the role of amine derivatives in environmental monitoring applications (Huan Wang et al., 2015).

Oxidation Products of Antioxidants

Studies on the oxidation of antioxidants like DPPD, IPPD, SPPD, and 6PPD, which are crucial in the rubber industry, reveal how these compounds undergo reversible redox couples. The research provides insight into the chemical behavior of these amines under oxidative conditions, contributing to a better understanding of material degradation and stability (P. Rapta et al., 2009).

Synthesis of Isoindoloquinazolines

An efficient method for synthesizing substituted isoindoloquinazoline derivatives showcases the versatility of certain amine compounds in creating complex heterocyclic structures. This work highlights the potential of these compounds in synthesizing novel organic molecules for various applications, including pharmaceuticals (Muge Guleli et al., 2019).

安全和危害

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

IUPAC Name |

2,2-dimethyl-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQXAAQXRCQINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283476 | |

| Record name | 2,2-dimethyl-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine | |

CAS RN |

6324-89-6 | |

| Record name | 6324-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2H-1,3-benzodioxol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)